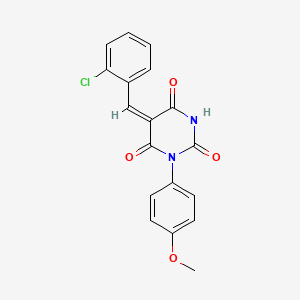

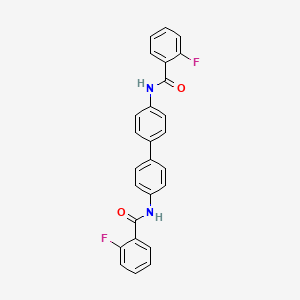

![molecular formula C22H18Cl2IN3O2S B4624640 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)

2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that include the formation of amide bonds, modifications of aromatic systems, and the introduction of halogens. While specific synthesis pathways for "2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide" are not directly available, similar compounds involve steps such as acylation reactions, nucleophilic aromatic substitution, and the use of coupling agents for piperazine attachment. These processes are critical for constructing the molecular framework and achieving the desired halogenation and functionalization of the aromatic systems (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings, amide linkages, and substituents like chloro, iodo, and thienylcarbonyl groups. These features significantly influence the compound's electronic distribution, conformational stability, and intermolecular interactions. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these complex structures, providing insights into the spatial arrangement and electronic environment (Galkina, Chubukaeva, Bakhtiyarova, Galkin, Cherkasov, Islamov, & Kataeva, 2014).

Chemical Reactions and Properties

Compounds with such intricate structures are likely to undergo various chemical reactions, including but not limited to electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the piperazine and amide functionalities. Their chemical reactivity is influenced by the electronic effects of substituents, which can activate or deactivate the aromatic rings towards further chemical transformations. These properties are essential for further modifications or functionalizations of the molecule for specific applications (Zhuang, Kung, Chumpradit, Mu, & Kung, 1994).

Physical Properties Analysis

The physical properties of "2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide" such as melting point, solubility, and crystalline form are determined by its molecular structure. The presence of halogens and the amide bond can significantly affect its solubility in organic solvents and water, which is crucial for its application in synthesis and formulation. These properties are also influenced by the compound's ability to form hydrogen bonds and interact with solvents or biological molecules (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction of "2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide" with other molecules are essential for its potential applications. Studies involving computational chemistry and molecular modeling can provide insights into its behavior in various chemical environments, interactions with potential targets, and reactivity towards different reagents or conditions. These analyses are crucial for understanding the compound's potential applications and limitations (Galal, Shalaby, Abouelsayed, Ibrahim, Al-Ashkar, & Hanna, 2018).

Scientific Research Applications

Chlorinated Compounds in Environmental Research

Chlorinated organic compounds, including those similar in structure to the one you're interested in, are extensively studied in environmental sciences. Research often focuses on their occurrence, fate, and behavior in aquatic environments due to their use in various industrial applications and potential as environmental contaminants. Studies highlight the ubiquity of chlorinated compounds in surface water and sediments, reflecting their continuous introduction into the environment from consumer products and industrial waste. These studies also discuss the biodegradability of chlorinated compounds and their interactions with other environmental factors, such as reaction with free chlorine to yield halogenated by-products, which may have different stability and toxicity profiles than their parent compounds (Haman et al., 2015).

Pharmacological Effects of Chlorogenic Compounds

Chlorogenic acid, as an example of a naturally occurring chlorinated compound, has been studied for its various pharmacological effects. It plays significant roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of metabolic-related disorders such as diabetes and obesity. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a candidate for natural food additives and therapeutic applications. This highlights the broader context of chlorinated compounds in medical and pharmacological research, focusing on their beneficial effects rather than direct applications of specific chemicals like the one mentioned (Naveed et al., 2018).

Piperazine Derivatives in Therapeutic Research

Piperazine derivatives, which are structurally related to the compound , have diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer applications. Research in this area focuses on the discovery of new drugs and understanding the pharmacokinetics and pharmacodynamics of these compounds. This highlights the importance of structural components like piperazine in the development of new therapeutic agents and the potential for novel applications based on chemical modifications (Rathi et al., 2016).

properties

IUPAC Name |

2-chloro-N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-5-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2IN3O2S/c23-17-5-3-14(25)12-16(17)21(29)26-15-4-6-19(18(24)13-15)27-7-9-28(10-8-27)22(30)20-2-1-11-31-20/h1-6,11-13H,7-10H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJSBIAAJFKRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl)Cl)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-5-iodobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

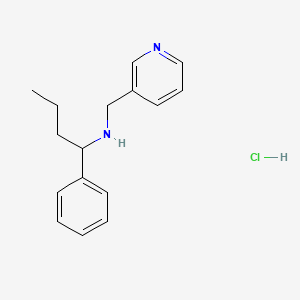

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

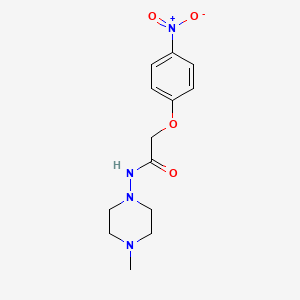

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

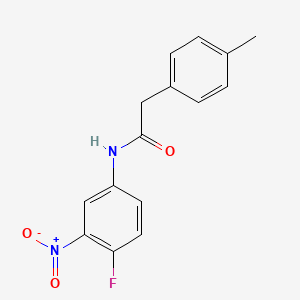

![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)

![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)

![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)